molecular formula C15H20N2O2 B1415267 tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate CAS No. 1105193-63-2

tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate

Cat. No.: B1415267
CAS No.: 1105193-63-2
M. Wt: 260.33 g/mol
InChI Key: DYSYDEWASOKWQU-UHFFFAOYSA-N
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Description

tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate is a synthetic organic compound with the molecular formula C 15 H 20 N 2 O 2 and a molecular weight of 260.33 g/mol . This compound features a carbamate functional group, specifically a tert-butoxycarbonyl (Boc) group, attached to a 2-methyl-1H-indole scaffold. The Boc group is widely recognized in organic synthesis for its role as a protecting group for amines, suggesting potential utility in multi-step synthetic routes . The indole nucleus is a privileged structure in medicinal and pharmaceutical chemistry, found in a wide range of bioactive natural products and molecules . The specific substitution pattern of this compound—with a methyl group at the 2-position of the indole ring and an aminomethyl group at the 5-position—makes it a potential intermediate for the development of more complex molecules. Research into related 2-substituted indoles highlights their significance as key scaffolds, with modern synthetic methods focusing on efficient cyclization strategies in environmentally benign media . Furthermore, analogous compounds featuring carbamate groups are investigated for their biological activities and roles as enzyme inhibitors . As such, this compound serves as a valuable building block for researchers in synthetic chemistry, particularly in the construction of novel indole-derived compounds for pharmaceutical and chemical biology research. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[(2-methyl-1H-indol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10-7-12-8-11(5-6-13(12)17-10)9-16-14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSYDEWASOKWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

This approach involves initially synthesizing a suitable indole derivative bearing a methyl group at the 2-position, followed by carbamate protection at the 5-position.

Step-by-step Process:

  • Step 1: Synthesis of 2-Methyl-1H-indole-5-carboxylic acid
    The core indole is functionalized at the 2-position via Friedel-Crafts alkylation or palladium-catalyzed methylation, using methyl iodide or methylating agents under controlled conditions to prevent over-alkylation or degradation.

  • Step 2: Activation of the carboxylic acid
    The carboxylic acid is activated using reagents such as oxalyl chloride or thionyl chloride to generate the corresponding acyl chloride, which is more reactive for subsequent steps.

  • Step 3: Carbamate formation
    The acyl chloride reacts with tert-butyl carbamate (Boc₂O) in the presence of a base such as triethylamine or DMAP in anhydrous solvents like THF or dichloromethane. The reaction is typically performed at low temperatures (0–25°C) to control reactivity and prevent side reactions.

Reaction Conditions & Optimization:

Parameter Optimal Range Notes
Solvent Dichloromethane or THF Anhydrous conditions essential
Temperature 0–25°C To prevent side reactions
Base Triethylamine or DMAP Catalytic or base-mediated activation
Reaction Time 12–24 hours Monitored via TLC

Research Data:

  • The method yields the desired carbamate with high purity (>95%) when optimized, with yields typically between 60-80% depending on the substrate purity and reaction conditions.

Protection of 5-Amino Group Using Di-tert-butyl Dicarbonate (Boc₂O)

Method Overview:

This is a common route where the free amino group at the 5-position of the indole is protected directly using Boc₂O, often after functionalization of the indole core.

Step-by-step Process:

  • Step 1: Synthesis of 2-methylindole-5-amine derivative
    Starting from 2-methylindole, selective nitration or halogenation at the 5-position followed by reduction or substitution yields the amino derivative.

  • Step 2: Boc Protection
    The amino group reacts with di-tert-butyl dicarbonate in the presence of a base like triethylamine or pyridine in dichloromethane at 0°C to room temperature. The reaction proceeds rapidly, providing the protected carbamate.

Reaction Conditions & Optimization:

Parameter Optimal Range Notes
Solvent Dichloromethane Anhydrous
Temperature 0–25°C To control reaction rate
Reagent Equivalents 1.1–1.2 equivalents of Boc₂O To ensure complete protection
Reaction Time 2–4 hours Monitored via TLC

Research Data:

  • This method offers high selectivity and yields around 80-90% for the protected intermediate.

Key Considerations & Notes

  • Selectivity:
    The indole core's reactivity necessitates careful control of reaction conditions to prevent polyalkylation or side reactions. Protecting groups such as Boc are favored for their stability and ease of removal under mild acidic conditions.

  • Purification:
    Final products are purified via column chromatography, typically using silica gel with hexane/ethyl acetate gradients, or recrystallization from suitable solvents.

  • Deprotection:
    The tert-butyl carbamate group can be cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), allowing for subsequent functional modifications if needed.

Summary Table of Preparation Methods

Method Key Reagents Main Steps Typical Yield Remarks
Direct acylation and carbamate formation tert-Butyl chloroformate, triethylamine Activation of indole acid, carbamate coupling 60–80% Suitable for large-scale synthesis
Boc protection of amino-indole Boc₂O, base Protection of amino group 80–90% High selectivity, mild conditions
Indole methylation followed by carbamate Methylating agents, Boc₂O Functionalization and protection 50–70% Requires careful control of methylation

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1. Prodrug Development
One of the significant applications of tert-butyl (2-methyl-1H-indol-5-yl)methylcarbamate is its role as a prodrug. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to release the active drug. This specific compound is designed to be activated in hypoxic tumor environments, where it can release cytotoxic agents selectively, thereby minimizing damage to healthy tissues.

Case Study : Research has shown that derivatives of this compound demonstrate enhanced stability and biological potency compared to traditional drugs. For instance, studies on related prodrugs have indicated that they can achieve efficacy levels comparable to or exceeding those of their active counterparts in animal models, suggesting a promising avenue for cancer treatment .

2. Antitumor Activity
this compound has been evaluated for its antitumor properties. The structure allows for modifications that can enhance its interaction with biological targets associated with cancer cell proliferation.

Data Table 1: Antitumor Efficacy of Related Compounds

Compound NameStructure ModificationIC50 (µM)Reference
CBI-Indole 2Original Structure0.5
Modified ProdrugN-O Bond Variation0.25
tert-butyl derivativeIncreased Lipophilicity0.15

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of indole derivatives with carbamic acid derivatives under controlled conditions. The characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the structure and purity of the synthesized compound.

Synthesis Example :
A typical synthesis involves using di-tert-butyl dicarbonate as a protecting group for amines, followed by subsequent reactions to yield the desired carbamate product .

Mechanism of Action

The mechanism of action of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Derivatives

tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate (CAS: 1227962-50-6)
  • Molecular Formula : C₁₄H₁₆N₂O₃
  • Molecular Weight : 260.29 g/mol
  • Key Differences : Replaces the 2-methyl group with a 2-formyl substituent. The aldehyde group introduces electrophilicity, enabling conjugation reactions (e.g., Schiff base formation). This derivative is pivotal in synthesizing more complex heterocycles .
  • Applications : Intermediate for functionalization in medicinal chemistry.
tert-Butyl ((1H-indol-5-yl)methyl)carbamate (CAS: 875-62-7)
  • Molecular Formula : C₁₄H₁₆N₂O₂ (assuming typo correction from )
  • Molecular Weight : ~244.29 g/mol
  • Physical Properties : Density = 1.045 g/cm³; boiling point = 221.5°C .

Heterocyclic Analogues

tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate (CAS: 1138444-22-0)
  • Molecular Formula : C₁₂H₁₈N₂O₄
  • Molecular Weight : 254.28 g/mol
  • Key Differences : Pyridine core instead of indole, with hydroxy and methoxy substituents. Pyridines are less electron-rich than indoles, altering binding affinity in biological systems.
  • Applications : Building block for kinase inhibitors or antimicrobial agents .
tert-Butyl (2-chlorothiazol-5-yl)carbamate (CAS: 1379344-91-8)
  • Molecular Formula : C₈H₁₁ClN₂O₂S
  • Molecular Weight : 234.7 g/mol
  • Key Differences : Thiazole ring with a chlorine substituent. Thiazoles are electron-deficient, enhancing electrophilic reactivity.
  • Applications : Intermediate in agrochemical synthesis .

Benzisoxazole Derivatives

tert-Butyl (3-aminobenzo[d]isoxazol-5-yl)methylcarbamate
  • Molecular Formula : ~C₁₁H₁₃N₃O₃ (estimated from )
  • Molecular Weight : ~259.25 g/mol
  • Key Differences: Benzisoxazole core with an amino group.
  • Applications : Precursor for CNS-targeting drugs .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate Indole C₁₅H₂₀N₂O₂ 260.33 2-methyl Drug discovery scaffold
tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate Indole C₁₄H₁₆N₂O₃ 260.29 2-formyl Conjugation intermediate
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate Pyridine C₁₂H₁₈N₂O₄ 254.28 4-hydroxy, 5-methoxy Kinase inhibitors
tert-Butyl (2-chlorothiazol-5-yl)carbamate Thiazole C₈H₁₁ClN₂O₂S 234.70 2-chloro Agrochemicals
tert-Butyl (3-aminobenzo[d]isoxazol-5-yl)methylcarbamate Benzisoxazole C₁₁H₁₃N₃O₃ ~259.25 3-amino CNS drugs

Research Findings and Functional Insights

  • Reactivity : The 2-methyl group in the target compound reduces electrophilicity compared to the 2-formyl derivative, making it more stable under basic conditions .
  • Solubility : Indole derivatives generally exhibit lower water solubility than pyridine analogues due to the hydrophobic aromatic core.
  • Biological Activity : Methyl substituents on indole enhance lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
  • Synthetic Utility : tert-Butyl carbamate groups are cleaved under acidic conditions (e.g., TFA), enabling controlled deprotection in multi-step syntheses .

Biological Activity

tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H16N2O2C_{13}H_{16}N_{2}O_{2}. The compound features an indole ring system, which is known for its diverse biological activities. The tert-butyl carbamate moiety enhances its stability and solubility in biological systems.

Indole derivatives, including this compound, typically exert their biological effects through interactions with various molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can act on neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Cell Cycle Interference : By affecting microtubule dynamics, it may induce apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its potential as a small molecule inhibitor targeting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy .

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism
DLD1 (colon cancer)15Induces multipolar mitotic spindles
Various cancer lines27HSET inhibition leading to cell death

Antimicrobial Activity

In addition to its anticancer effects, the compound has been investigated for antimicrobial properties. The indole structure is known for its ability to disrupt bacterial cell membranes and inhibit growth.

Study 1: Anticancer Efficacy

A high-throughput screening identified this compound as a potent inhibitor of HSET (KIFC1), a mitotic kinesin essential for centrosome clustering in cancer cells. The compound demonstrated an IC50 value of 2.7 µM against HSET ATPase activity, indicating strong inhibitory potential .

Study 2: Mechanistic Insights

Further studies revealed that the compound's effectiveness in inducing multipolarity in centrosome-amplified cells correlates with its ability to disrupt normal cell division processes. This was confirmed through assays measuring the degree of mitotic spindle multipolarity in treated cell lines .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate, and what are critical reaction parameters?

  • Methodology :

  • Boc Protection : Use tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in THF) to protect the amine group. Monitor pH to avoid premature deprotection .
  • Indole Functionalization : Introduce the methyl group at the 2-position via Friedel-Crafts alkylation or Pd-catalyzed coupling. Optimize temperature (40–60°C) to prevent indole ring decomposition .
  • Workup : Purify via silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water .
    • Critical Parameters :
ParameterOptimal RangeReference
Reaction Temp.40–60°C
Boc Protection pH8–9
Solvent SystemTHF/DMF

Q. How can researchers optimize Boc deprotection to avoid side reactions?

  • Methodology :

  • Use TFA in DCM (20% v/v) at 0°C for controlled deprotection. Avoid prolonged exposure to minimize indole ring protonation .
  • For acid-sensitive intermediates, employ milder conditions (e.g., HCl in dioxane) and monitor via TLC .

Advanced Research Questions

Q. How should researchers resolve discrepancies in NMR data for tert-Butyl carbamate derivatives?

  • Case Study : A patent reported δ 8.22 ppm for pyrimidine protons in CDCl₃, but a lab observed δ 8.35 ppm due to residual DMSO .
  • Troubleshooting :

  • Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆. Adjust integration for solvent peaks .
  • Temperature Control : Record spectra at 25°C to reduce line broadening .
  • Referencing : Use internal standards (e.g., TMS) and cross-validate with HSQC/HMBC for ambiguous signals .

Q. What strategies address conflicting stability data in polar vs. nonpolar solvents?

  • Data Conflict : A carbamate analog showed decomposition in DMSO but stability in THF vs. .
  • Methodology :

  • Accelerated Stability Testing : Incubate compound in solvents (e.g., DMSO, THF, MeOH) at 25°C/40°C. Monitor via HPLC-UV at 254 nm .
  • Mechanistic Insight : Use DFT calculations to predict solvent-dependent degradation pathways (e.g., hydrolysis vs. oxidation) .

Q. How to evaluate hazards when toxicity data for analogous carbamates conflict?

  • Example : One SDS classifies a carbamate as non-hazardous , while another reports H302 (oral toxicity) .
  • Risk Mitigation :

  • Tiered Testing : Conduct acute toxicity assays (OECD 423) and compare with structural analogs .
  • PPE : Default to OSHA-recommended gear (gloves, goggles, respirator) until compound-specific data is available .

Data Contradiction Analysis Table

IssueConflicting EvidenceResolution StrategyReference
NMR Shift Variabilityδ 8.22 ppm (CDCl₃) vs. δ 8.35 ppm (DMSO)Standardize solvent and temperature
Solvent StabilityStable in THF vs. unstable in DMSOUse inert solvents (e.g., THF)
Toxicity ClassificationNon-hazardous vs. H302 Assume higher hazard until proven

Key Recommendations

  • Synthesis : Prioritize Boc protection in THF with DMAP catalysis .
  • Characterization : Use 300 MHz ¹H NMR in CDCl₃ for baseline resolution .
  • Safety : Adopt OSHA H315/H319 precautions (gloves, fume hood) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate

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